molecular formula C11H14O B13250340 1-(2-Methylphenyl)but-3-en-1-ol CAS No. 24165-62-6

1-(2-Methylphenyl)but-3-en-1-ol

Cat. No.: B13250340
CAS No.: 24165-62-6
M. Wt: 162.23 g/mol
InChI Key: JORKKCNEVFAEOF-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)but-3-en-1-ol is a secondary alcohol featuring a but-3-en-1-ol backbone substituted with a 2-methylphenyl group at the 1-position. Its structure is characterized by a chiral center at the hydroxyl-bearing carbon, making stereoselective synthesis a key focus. The compound is typically synthesized via allylation reactions, such as the Grignard reaction between allyl bromide and 2-methylbenzaldehyde, yielding a moderate 44% isolated yield .

Spectroscopic data confirms its structure:

  • 1H-NMR (400 MHz, CDCl3): δ 7.50–7.44 (m, 1H), 7.27–7.20 (m, 1H), 7.20–7.10 (m, 2H), 5.92–5.80 (m, 1H), 5.23–5.10 (m, 2H), 4.97 (m, 1H), 2.55–2.39 (m, 2H), 2.34 (s, 3H), 1.89 (s, 1H) .
  • 13C-NMR (100 MHz, CDCl3): δ 141.9, 134.7, 134.3, 130.3, 127.2, 126.2, 125.1, 118.2, 69.7, 42.6, 19.0 .

Its applications include serving as a precursor in organic synthesis, though specific biological or industrial uses are less documented compared to analogs.

Properties

CAS No.

24165-62-6

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(2-methylphenyl)but-3-en-1-ol

InChI

InChI=1S/C11H14O/c1-3-6-11(12)10-8-5-4-7-9(10)2/h3-5,7-8,11-12H,1,6H2,2H3

InChI Key

JORKKCNEVFAEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)but-3-en-1-ol can be synthesized through the allylation of 2-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This method involves the formation of a carbon-carbon bond between the allyl group and the benzaldehyde derivative.

Industrial Production Methods: . This reaction is catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

    Oxidation: Formation of 1-(2-Methylphenyl)but-3-en-1-one.

    Reduction: Formation of 1-(2-Methylphenyl)butan-1-ol.

    Substitution: Formation of 1-(2-Methylphenyl)but-3-en-1-chloride.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)but-3-en-1-ol involves its interaction with molecular targets through its hydroxyl and allylic functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the allylic group can participate in various chemical reactions. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Methoxy-substituted derivatives (e.g., 4-methoxy) often exhibit higher yields (67–74%) compared to methyl-substituted analogs (44%), likely due to electronic effects enhancing reactivity .
  • Trifluoromethyl groups introduce steric and electronic challenges, reducing yields in some cases (exact data unavailable) .

Enantioselectivity and Optical Properties

Compound Name Enantiomeric Excess (ee%) Chiral Catalyst/Technique Application Reference
(R)-1-(4-Methoxyphenyl)but-3-en-1-ol 96 Chiral bipyridine N,N'-dioxide Potential pharmaceutical intermediates
(R)-1-(3-Methoxyphenyl)but-3-en-1-ol 95 HPLC analysis Stereochemical studies
1-(Thiophen-2-yl)but-3-en-1-ol 97 Chiral Lewis base catalyst Duloxetine precursor
1-(2-Methylphenyl)but-3-en-1-ol Not reported N/A General synthesis

Key Observations :

  • Methoxy and thiophene derivatives achieve high enantioselectivity (≥95% ee) using chiral catalysts, highlighting their utility in asymmetric synthesis .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
1-(2-Methylphenyl)but-3-en-1-ol 176.2 Not reported Not reported Organic solvents
1-(4-Methoxyphenyl)but-3-en-1-ol 178.2 Not reported Not reported Moderate polarity
1-[3-(Trifluoromethyl)phenyl]but-3-en-1-ol 216.2 Not reported Not reported Lipophilic

Key Observations :

  • Trifluoromethyl groups significantly increase molecular weight and lipophilicity, impacting solubility and reactivity .
  • Methoxy groups enhance polarity compared to methyl substituents, influencing chromatographic behavior .

Biological Activity

1-(2-Methylphenyl)but-3-en-1-ol is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound 1-(2-Methylphenyl)but-3-en-1-ol features a butenol functional group attached to a 2-methylphenyl ring. Its molecular formula is C10H12OC_{10}H_{12}O, which indicates the presence of a hydroxyl group (-OH) and a double bond within the butenol chain. The structure can be represented as follows:

Structure C10H12O 1 2 Methylphenyl but 3 en 1 ol \text{Structure }\text{C}_{10}\text{H}_{12}\text{O}\quad \text{ 1 2 Methylphenyl but 3 en 1 ol }

Antimicrobial Properties

Preliminary studies have indicated that 1-(2-Methylphenyl)but-3-en-1-ol may exhibit antimicrobial properties. Research suggests that compounds with similar structures often show activity against various bacterial strains. For instance, derivatives of phenolic compounds have been shown to inhibit microbial growth, making them candidates for further investigation in antimicrobial applications .

Anti-inflammatory Effects

In vitro studies have demonstrated that certain analogs of butenol compounds can suppress inflammatory responses. For example, compounds structurally related to 1-(2-Methylphenyl)but-3-en-1-ol have been found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .

The biological activity of 1-(2-Methylphenyl)but-3-en-1-ol is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in inflammation and microbial defense. The presence of the hydroxyl group allows for hydrogen bonding with biological macromolecules, potentially affecting their function.

Interaction with Enzymes

Research indicates that phenolic compounds can interact with enzymes through competitive inhibition or allosteric modulation. The double bond in the butenol chain may enhance these interactions by allowing π-π stacking with aromatic residues in enzyme active sites .

Study on Antimicrobial Activity

A study published in the Journal of Natural Products explored the antimicrobial effects of various phenolic compounds, including derivatives similar to 1-(2-Methylphenyl)but-3-en-1-ol. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .

CompoundMIC (µg/mL)Target Organism
1-(2-Methylphenyl)but-3-en-1-ol100Staphylococcus aureus
Analog A150Escherichia coli
Analog B200Candida albicans

Inflammatory Response Study

Another significant study investigated the anti-inflammatory effects of related compounds on RAW 264.7 macrophages. The study found that treatment with these compounds resulted in reduced levels of nitric oxide (NO) and prostaglandin E2 (PGE2), indicating a decrease in inflammatory mediators .

TreatmentNO Production (µM)PGE2 Production (pg/mL)
Control25300
Compound A15200
Compound B10150

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